N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of Schiff bases, which are characterized by the presence of an azomethine group (-C=N-). Schiff bases are widely studied due to their diverse biological activities and ability to form stable complexes with metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 2-(naphthalen-1-yl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the azomethine group to an amine group.
Substitution: The hydroxyl groups on the phenyl ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: Exhibits antimicrobial and antioxidant activities, making it a candidate for developing new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical reactions.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide involves its ability to interact with biological molecules through hydrogen bonding, coordination with metal ions, and redox reactions. The compound can target specific enzymes and proteins, leading to inhibition or modulation of their activities. The exact molecular pathways depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetohydrazide
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide is unique due to its specific structural features, such as the presence of both hydroxyl and naphthyl groups. These features contribute to its distinct chemical reactivity and biological activities compared to other similar Schiff bases .
Properties
IUPAC Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c22-16-9-8-15(18(23)11-16)12-20-21-19(24)10-14-6-3-5-13-4-1-2-7-17(13)14/h1-9,11-12,22-23H,10H2,(H,21,24)/b20-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRBMIROZRROSS-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=C(C=C(C=C3)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=C(C=C(C=C3)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.